![molecular formula C16H17NO B3018145 1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one CAS No. 2459725-59-6](/img/structure/B3018145.png)
1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where an indene moiety is fused with a piperidine ring, creating a spiro linkage. The presence of a prop-2-en-1-one group adds to its chemical versatility, making it an interesting subject for various scientific studies.
作用机制
Target of Action
The primary target of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one is Tryptase alpha/beta-1 . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type .
Mode of Action
It is known that the compound interacts with its target, tryptase alpha/beta-1, which may play a role in innate immunity .
Biochemical Pathways
It is suggested that the compound may influence pathways related to pain-inhibitory signal transmissions and emotional components .
Pharmacokinetics
It is suggested that the compound has metabolic stabilities and little herg ion channel binding affinities .
Result of Action
It is suggested that the compound may have potential utilities to modulate/attenuate n/ofq activity for regulation of human physiologies in pharmacological and clinical viewpoints .
Action Environment
It is suggested that the compound’s action may be influenced by various factors such as the presence of other compounds, ph, temperature, and the specific environment within the body .
生化分析
Biochemical Properties
It has been found to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
The effects of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one on cells are diverse. It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one can vary with different dosages in animal models At high doses, there may be toxic or adverse effects
Metabolic Pathways
1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
准备方法
The synthesis of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one typically involves a multi-step process. One common method includes the Michael addition reaction, where spiro[indene-1,4’-piperidine] is reacted with acrolein in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This reaction forms the key intermediate, 3-(1′H-spiro[indene-1,4′-piperidin]-1′-yl)propanal, which can then be further processed to yield the final product.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or acids, while reduction results in alcohols or alkanes.
科学研究应用
1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor agonists.
Industry: Its chemical properties make it valuable in the development of new materials and catalysts.
相似化合物的比较
When compared to similar compounds, 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one stands out due to its unique spirocyclic structure. Similar compounds include:
Spiro[indene-1,4’-piperidine] derivatives: These compounds share the spiro linkage but may differ in the functional groups attached, affecting their chemical reactivity and biological activity.
Indole derivatives: While structurally different, indole derivatives also exhibit significant biological activities and are used in various therapeutic applications.
The uniqueness of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one lies in its ability to combine the properties of both indene and piperidine rings, offering a versatile platform for chemical modifications and biological interactions.
属性
IUPAC Name |
1-spiro[indene-1,4'-piperidine]-1'-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-15(18)17-11-9-16(10-12-17)8-7-13-5-3-4-6-14(13)16/h2-8H,1,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGHSLRMISYXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
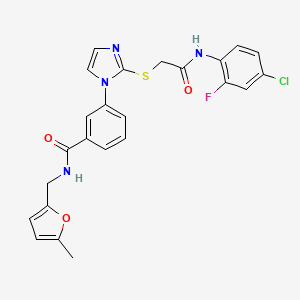
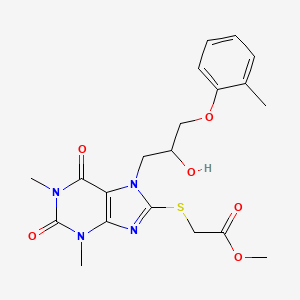
![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)

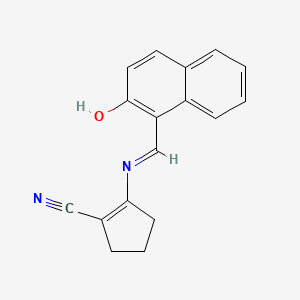
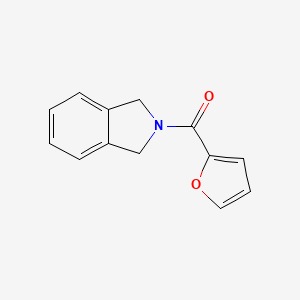
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/new.no-structure.jpg)
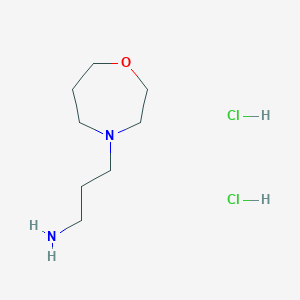
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B3018078.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)
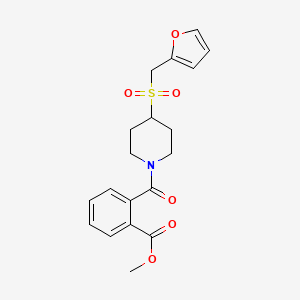
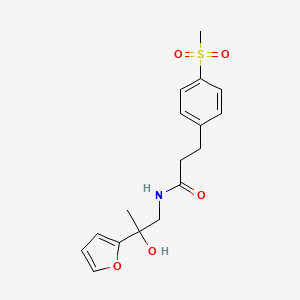
![N-(2-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B3018085.png)
